molecular formula C23H24N4O3 B12181384 N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide

Cat. No.: B12181384
M. Wt: 404.5 g/mol
InChI Key: UPHZSGJSOJJEOR-UHFFFAOYSA-N
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Description

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-21-13-19(15-27(21)14-16-4-2-1-3-5-16)23(30)26-11-10-25-22(29)18-6-7-20-17(12-18)8-9-24-20/h1-9,12,19,24H,10-11,13-15H2,(H,25,29)(H,26,30)

InChI Key

UPHZSGJSOJJEOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of bases like triethylamine (TEA)

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

The biological activity of this compound has been a focal point of research, particularly concerning its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. In vitro studies have shown that N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. Comparative studies have shown that modifications to the structure can enhance or diminish anticancer efficacy, highlighting the importance of structural optimization in drug design .

Antimicrobial Activity

This compound also demonstrates potential antimicrobial properties against multidrug-resistant strains of bacteria. Research has revealed that certain derivatives exhibit selective activity against pathogens such as Staphylococcus aureus, indicating its applicability in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against A549 cells with IC50 values comparable to established chemotherapeutics .
Study 2Antimicrobial PropertiesShowed effectiveness against methicillin-resistant Staphylococcus aureus strains, indicating potential for clinical application .
Study 3Structure Activity RelationshipExplored variations in chemical structure leading to enhanced biological activity, providing insights for future drug development .

Mechanism of Action

The mechanism of action of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through:

Comparison with Similar Compounds

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can be compared with other indole derivatives such as:

Biological Activity

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that integrates an indole moiety and a pyrrolidine ring. This combination is known to enhance its pharmacological profile, making it a candidate for various therapeutic applications.

Property Details
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 404.5 g/mol
CAS Number 1071915-42-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. The presence of both the indole and pyrrolidine components allows for diverse interactions, potentially leading to multiple mechanisms of action:

  • Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it significantly increases the levels of active caspase-3, suggesting its role in promoting programmed cell death .
  • Inhibition of Key Enzymes : The compound has demonstrated inhibitory effects on several critical enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). In vitro assays revealed IC50 values ranging from 89 to 137 nM for EGFR inhibition, indicating potent activity comparable to established inhibitors like erlotinib .
  • Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, it was found to suppress tumor growth effectively in vivo, showcasing its potential as an anticancer agent .

Study 1: Anticancer Efficacy

In a recent study assessing the anticancer properties of this compound, researchers evaluated its effects on A549 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's dual functionality from the indole and pyrrolidine components contributes to its efficacy against lung cancer cells .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound. It was tested against various kinases involved in cancer signaling pathways. The findings showed that it effectively inhibited CDK2 and EGFR with IC50 values indicating high potency. This inhibition leads to reduced proliferation rates in treated cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

Compound Key Features Biological Activity
N-(2-{[(1-benzylpyrrolidin)]})Lacks indole moietyLimited anticancer properties
5-Oxopyrrolidine DerivativesSimilar pyrrolidine structureNotable anticancer effects
Indole DerivativesContains an indole coreVaried biological activity

This comparison highlights that while other compounds may share structural similarities, the unique combination of both indole and pyrrolidine in this compound enhances its therapeutic potential.

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